molecular formula C10H9ClN2O2 B1365358 Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-28-0

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1365358
CAS No.: 55899-28-0
M. Wt: 224.64 g/mol
InChI Key: ISNNWRGBLUSCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a chlorine atom at position 6 and an ethyl ester group at position 3. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.65 g/mol .

Properties

IUPAC Name

ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNNWRGBLUSCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480504
Record name Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55899-28-0
Record name Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazolo[1,5-a]pyridine core allows for diverse substitutions, which modulate electronic, steric, and pharmacokinetic properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate Cl (6), COOEt (3) C₁₀H₉ClN₂O₂ 224.65 Baseline compound; chlorine enhances electrophilicity
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate Br (6), COOEt (3) C₁₀H₉BrN₂O₂ 269.10 Bromine increases steric bulk and polarizability
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate Cl (5), COOMe (3) C₉H₇ClN₂O₂ 210.62 Methyl ester reduces steric hindrance vs. ethyl
6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid Cl (6), COOH (3) C₈H₅ClN₂O₂ 196.59 Carboxylic acid enhances solubility (protonable group)
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate CH₃ (6), COOEt (3) C₁₁H₁₂N₂O₂ 204.23 Methyl is electron-donating; may improve metabolic stability
Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate CN (6), COOEt (3) C₁₁H₉N₃O₂ 215.21 Cyano group is electron-withdrawing; enhances reactivity

Key Observations :

  • Halogen Effects : Chlorine and bromine at position 6 influence electronic properties and binding interactions. Bromine’s larger size may improve target affinity but reduce solubility .
  • Ester vs. Carboxylic Acid : The ethyl ester (lipophilic) vs. carboxylic acid (hydrophilic) impacts membrane permeability and bioavailability .
  • Substituent Position: Chlorine at position 5 (vs.

Physicochemical Properties

  • Solubility : The carboxylic acid derivative (6-chloro-3-COOH) exhibits higher aqueous solubility due to ionization, whereas ethyl esters are more lipophilic .
  • Melting Points : Brominated derivatives (e.g., Ethyl 6-bromo) show higher melting points (>200°C) compared to chlorinated analogs, likely due to increased molecular symmetry .
  • Stability : Electron-withdrawing groups (e.g., CN) may enhance stability under acidic conditions but reduce shelf-life due to hydrolysis susceptibility .

Biological Activity

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9ClN2O2C_{10}H_9ClN_2O_2 and a molecular weight of approximately 220.64 g/mol. Its structure includes a chlorinated pyrazolo-pyridine core, which is significant for its biological interactions.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, its structural similarity to other pyrazolo derivatives known for anticancer properties suggests potential efficacy in targeting cancer pathways.
  • Kinase Inhibition : this compound has been investigated for its ability to inhibit specific kinases involved in cell signaling pathways. In particular, it shows promise as an inhibitor of AXL and c-MET kinases, which play roles in cancer progression and metastasis .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by modulating key signaling pathways such as NF-κB. This compound may exhibit similar properties, warranting further investigation .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Chlorination : The introduction of chlorine at the 6-position can be accomplished via electrophilic aromatic substitution methods.
  • Esterification : The carboxylic acid group is converted to an ethyl ester using standard esterification techniques.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of growth in various cancer cell lines
Kinase InhibitionSelective inhibition of AXL and c-MET kinases
Anti-inflammatoryModulation of NF-κB signaling pathway

Case Study: Anticancer Activity

In a study evaluating a series of pyrazolo derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value below 50 µM, suggesting significant anticancer potential .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via 1,3-dipolar cycloaddition between pyridine N-imides and ethyl propiolate. For example, Tamura et al. demonstrated that 3-substituted pyridine N-imides react regioselectively with ethyl propiolate under mild conditions to yield ethyl pyrazolo[1,5-a]pyridine-3-carboxylates. Key factors include solvent polarity (e.g., DMF enhances regioselectivity) and temperature (20–60°C optimizes yield) . A modified approach involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination at the 6-position using POCl₃ or NCS (N-chlorosuccinimide) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • NMR : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the ester carbonyl (C=O) typically resonates at ~165–170 ppm in ¹³C NMR, while pyrazolo protons appear as distinct doublets (δ 7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (ESI-HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 251.05 for C₁₁H₁₀ClN₂O₂⁺) .
  • X-ray crystallography : Resolves regiochemistry and steric effects, as seen in related pyrazolo[1,5-a]pyridine derivatives .

Advanced Research Questions

Q. How do electronic and steric factors govern regioselectivity in the synthesis of 6-chloro derivatives?

Tamura et al. quantified that electron-withdrawing substituents (e.g., -Cl, -CN) at the pyridine 3-position favor cycloaddition at the 6-position due to enhanced electrophilicity. Steric hindrance from bulky groups (e.g., -CH₃) shifts regioselectivity toward the 4-position. Computational models (DFT) predict transition-state stabilization via hydrogen bonding between the N-imide and propiolate .

Q. What strategies enable selective functionalization of the pyrazolo[1,5-a]pyridine core for medicinal chemistry applications?

  • Nucleophilic substitution : The 6-chloro group undergoes SNAr reactions with amines or thiols under basic conditions (K₂CO₃, DMF, 80°C) .
  • Cross-coupling : Suzuki-Miyaura coupling at the 3-position (using Pd catalysts) introduces aryl/heteroaryl groups .
  • Ester hydrolysis : The ethyl ester can be hydrolyzed to the carboxylic acid (NaOH, EtOH/H₂O) for conjugation with bioactive moieties .

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases. For example, replacing the 6-Cl with -CF₃ improves hydrophobic interactions in kinase pockets. MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories .

Methodological Challenges & Data Analysis

Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?

Cross-validation using multiple techniques is essential. For instance, if HPLC purity (e.g., 95%) conflicts with ¹H NMR integration, use ¹³C NMR DEPT to confirm absence of diastereomers or LC-MS to detect trace impurities .

Q. What protocols ensure reproducibility in scaled-up syntheses of this compound?

  • Continuous flow reactors : Minimize side reactions (e.g., dimerization) by controlling residence time and temperature .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.